Cas no 1443310-17-5 (6-(4-bromo-2-formylphenoxy)hexanenitrile)

6-(4-bromo-2-formylphenoxy)hexanenitrile 化学的及び物理的性質
名前と識別子
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- 6-(4-bromo-2-formylphenoxy)hexanenitrile
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- MDL: MFCD18375391
- インチ: 1S/C13H14BrNO2/c14-12-5-6-13(11(9-12)10-16)17-8-4-2-1-3-7-15/h5-6,9-10H,1-4,8H2
- InChIKey: LXXUXYWTBHEGKW-UHFFFAOYSA-N
- SMILES: C(#N)CCCCCOC1=CC=C(Br)C=C1C=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 7
6-(4-bromo-2-formylphenoxy)hexanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB427997-1 g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 1g |
€594.40 | 2023-04-23 | ||
abcr | AB427997-5g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB427997-1g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile; . |
1443310-17-5 | 1g |
€1621.70 | 2025-02-21 | ||
Ambeed | A604323-1g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 97% | 1g |
$441.0 | 2024-04-23 | |
Crysdot LLC | CD12142936-10g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 97% | 10g |
$2234 | 2024-07-23 | |
Crysdot LLC | CD12142936-1g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142936-5g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB427997-5 g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 5g |
€1,373.40 | 2023-04-23 | ||
Crysdot LLC | CD12142936-25g |
6-(4-Bromo-2-formylphenoxy)hexanenitrile |
1443310-17-5 | 97% | 25g |
$4117 | 2024-07-23 |
6-(4-bromo-2-formylphenoxy)hexanenitrile 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
6-(4-bromo-2-formylphenoxy)hexanenitrileに関する追加情報
Recent Advances in the Study of 6-(4-bromo-2-formylphenoxy)hexanenitrile (CAS: 1443310-17-5)
6-(4-bromo-2-formylphenoxy)hexanenitrile (CAS: 1443310-17-5) is a synthetic intermediate of growing interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel bioactive compounds, particularly in the context of targeted drug design and enzyme inhibition. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(4-bromo-2-formylphenoxy)hexanenitrile as a precursor for the synthesis of selective kinase inhibitors. The aldehyde functionality at the 2-position and the bromo substituent at the 4-position of the phenyl ring were found to be critical for molecular recognition in the ATP-binding pockets of certain protein kinases. Researchers successfully derivatized this compound to produce a series of potent inhibitors with IC50 values in the low nanomolar range against specific cancer-associated kinases.
Further investigations have explored the compound's role in covalent inhibitor design. The formyl group presents an opportunity for Schiff base formation with lysine residues in target proteins, as reported in a recent ACS Chemical Biology publication. This reactive handle has been exploited to develop irreversible inhibitors of disease-relevant enzymes, with the hexanenitrile linker providing optimal spacing for target engagement while maintaining favorable pharmacokinetic properties.
Structural-activity relationship (SAR) studies have revealed that modifications to the nitrile-terminated hexyl chain can significantly influence the compound's biological activity and selectivity. A 2024 study in Bioorganic & Medicinal Chemistry Letters systematically varied the chain length and terminal functionality, identifying the 6-carbon spacer with a nitrile group as optimal for membrane permeability and target binding in several therapeutic contexts.
The compound has also shown promise in chemical biology probes development. Researchers have utilized 6-(4-bromo-2-formylphenoxy)hexanenitrile as a scaffold for activity-based protein profiling (ABPP) probes, taking advantage of its reactive aldehyde group for target labeling and the bromine atom for subsequent click chemistry modifications. This dual functionality enables both target identification and visualization in complex biological systems.
From a synthetic chemistry perspective, recent advances have improved the efficiency of producing 6-(4-bromo-2-formylphenoxy)hexanenitrile. A 2023 Organic Process Research & Development paper described an optimized large-scale synthesis route that reduces byproduct formation and improves overall yield to >85%. This development is particularly significant as it facilitates broader exploration of the compound's applications in drug discovery programs.
Looking forward, the unique structural features of 6-(4-bromo-2-formylphenoxy)hexanenitrile continue to inspire innovative applications in medicinal chemistry. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) designs and its use as a versatile intermediate for DNA-encoded library synthesis. The compound's combination of reactivity, modularity, and favorable physicochemical properties positions it as a valuable tool for future drug discovery efforts.
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